2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling through thioether formation. The final steps often include acylation and methoxylation to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(p-tolyl)acetamide
- 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(m-tolyl)acetamide
Uniqueness
The uniqueness of 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide lies in its specific functional groups and their arrangement, which may confer unique chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-14-6-3-4-7-16(14)23-19(26)12-24-11-18(27-2)17(25)10-15(24)13-28-20-21-8-5-9-22-20/h3-11H,12-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWMIIYAUZLYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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